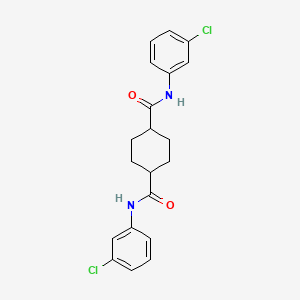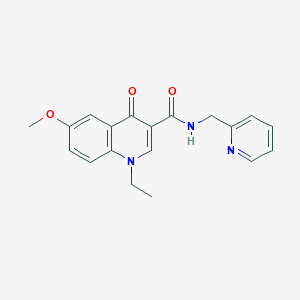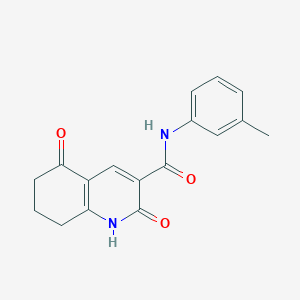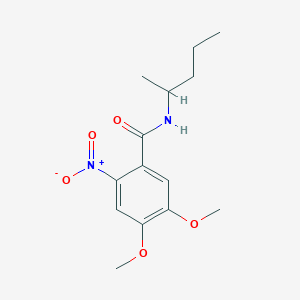
N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide, also known as CCD, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CCD is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 401.3 g/mol.
Wirkmechanismus
The mechanism of action of N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide is not fully understood. However, it is believed to act on ion channels in the central nervous system. N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has been shown to block the activity of voltage-gated sodium channels, which are involved in the transmission of pain signals. This blockade results in a reduction in pain perception.
Biochemical and Physiological Effects:
N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. Additionally, N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has also been shown to have a low toxicity profile, making it a safe compound to work with. However, there are also some limitations to the use of N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide in lab experiments. It has a relatively short half-life, which may limit its effectiveness in some experiments. Additionally, N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide is not water-soluble, which may make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are a number of future directions for the study of N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide. One potential area of research is the development of new drugs based on the structure of N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide. Additionally, N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide could be used as a tool for studying the function of ion channels in the central nervous system. Further research is also needed to fully understand the mechanism of action of N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide and to identify any potential side effects or limitations of its use.
Synthesemethoden
N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with cyclohexanone in the presence of a base to form 3-chlorophenylcyclohexanone. The resulting compound is then reacted with phosgene and ammonia to form N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide. The synthesis method has been optimized to produce high yields of pure N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide.
Wissenschaftliche Forschungsanwendungen
N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has also been investigated for its potential use as a drug delivery system and as a tool for studying the function of ion channels. Additionally, N,N'-bis(3-chlorophenyl)-1,4-cyclohexanedicarboxamide has been used as a reference compound for the development of new drugs.
Eigenschaften
IUPAC Name |
1-N,4-N-bis(3-chlorophenyl)cyclohexane-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O2/c21-15-3-1-5-17(11-15)23-19(25)13-7-9-14(10-8-13)20(26)24-18-6-2-4-16(22)12-18/h1-6,11-14H,7-10H2,(H,23,25)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTAGJRTIMNUCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NC2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-chlorophenyl)cyclohexane-1,4-dicarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[4-(trifluoromethyl)benzyl]-4-piperidinol](/img/structure/B4880305.png)
![(3aS*,6aR*)-3-[2-(3-chlorophenyl)ethyl]-5-(tetrahydro-2H-thiopyran-4-yl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4880312.png)


![2-chloro-N-[(2,6-dimethyl-4-morpholinyl)carbonothioyl]benzamide](/img/structure/B4880324.png)
![ethyl (2-{[4-(4-morpholinyl)-3-nitrobenzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B4880330.png)


![3-methyl-1-(2-oxo-2-phenylethyl)-2-phenylimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B4880384.png)

![N-{[(2-benzoyl-4-chlorophenyl)amino]carbonothioyl}-2-methoxy-3-methylbenzamide](/img/structure/B4880392.png)
![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)